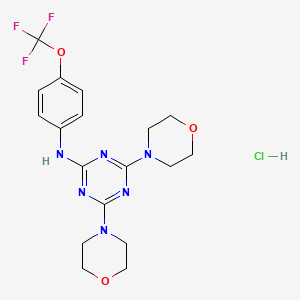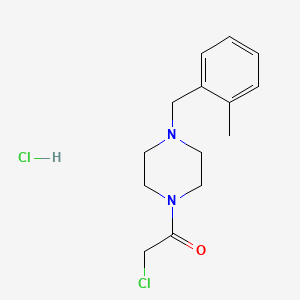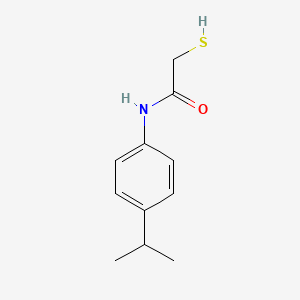
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions under which these reactions occur and the products they form are also studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Synthesis and Characterization of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Application Summary : This compound was synthesized and characterized for its potential biological utilities. The main objective of the synthesis was to combine a 4-thiazolidinone with a substituted pyrazoline derivative .
- Methods of Application : The compound was synthesized by the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide .
- Results : The cyclization of the title compound was evidenced by FT-IR, NMR, and LCMS data .
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : Various synthetic routes have been developed for imidazole and its derived products .
- Results : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .
N-{[4-(propan-2-yl)phenyl]methylidene}hydroxylamine
- Application Summary : This compound is a derivative of the compound you mentioned, with a hydroxylamine group instead of a sulfanylacetamide group. It is available for purchase for research purposes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
N-BENZYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE
- Application Summary : This compound is another derivative of the compound you mentioned, with a benzyl group and a methanesulfonamide group. It is available for purchase for research purposes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Sorafenib EP Impurity D
- Application Summary : This compound is a derivative of the compound you mentioned, with a methylcarbamoyl group and a carbamate group. It is used as an impurity in the synthesis of Sorafenib, a cancer treatment drug .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
N-{[4-(propan-2-yl)phenyl]methylidene}hydroxylamine
- Application Summary : This compound is a derivative of the compound you mentioned, with a hydroxylamine group instead of a sulfanylacetamide group. It is available for purchase for research purposes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
N-BENZYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE
- Application Summary : This compound is another derivative of the compound you mentioned, with a benzyl group and a methanesulfonamide group. It is available for purchase for research purposes .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Sorafenib EP Impurity D
- Application Summary : This compound is a derivative of the compound you mentioned, with a methylcarbamoyl group and a carbamate group. It is used as an impurity in the synthesis of Sorafenib, a cancer treatment drug .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)9-3-5-10(6-4-9)12-11(13)7-14/h3-6,8,14H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYKAJRFPLNARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

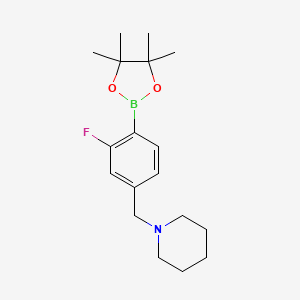
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)
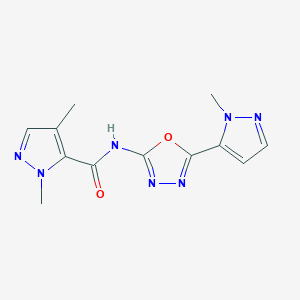
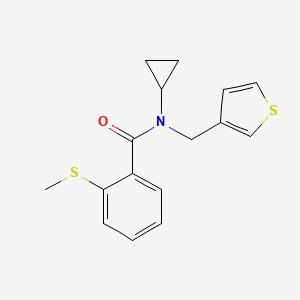
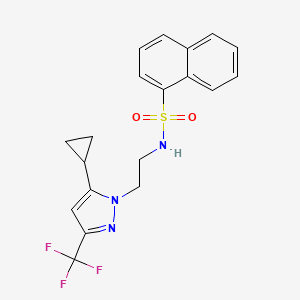
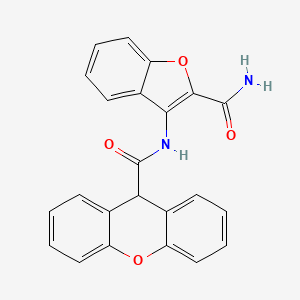
![(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2607174.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)
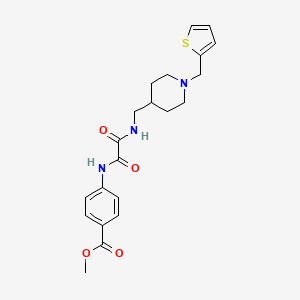
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
